molecular formula C8H8N2S B086132 5-Amino-2-methylbenzothiazole CAS No. 13382-43-9

5-Amino-2-methylbenzothiazole

Cat. No.: B086132
CAS No.: 13382-43-9
M. Wt: 164.23 g/mol
InChI Key: GPWQHYMVUZYWIK-UHFFFAOYSA-N
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Description

5-Amino-2-methylbenzothiazole is a useful research compound. Its molecular formula is C8H8N2S and its molecular weight is 164.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antitumor Properties : Novel 2-(4-aminophenyl)benzothiazoles have shown selective and potent antitumor properties, both in vitro and in vivo. These include compounds like 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, which have been modified to increase their effectiveness and reduce metabolic inactivation. Some have reached the stage of preclinical evaluation for potential clinical use (Bradshaw et al., 2002).

  • Role in Cell Cycle Arrest and DNA Damage : Studies have shown that fluorinated benzothiazole analogues like 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole induce DNA damage and cell cycle arrest in sensitive cancer cells, particularly in the context of the aryl hydrocarbon receptor (AhR) signaling pathway (Trapani et al., 2003).

  • Cytochrome P450 Enzymes Mediation : Research has identified the role of cytochrome P450 enzymes, especially CYP1A1, in mediating the antitumor activity of benzothiazole compounds. The induction of these enzymes in cancer cells is crucial for the bioactivation and effectiveness of these compounds (Tan et al., 2011).

  • Potential for Treating Prion Diseases : Apart from cancer, 2-aminothiazoles have shown promise as potential therapeutic leads for prion diseases. This research highlights the potential of these compounds in achieving and sustaining high drug concentrations in the brain, which is crucial for treating such diseases (Gallardo-Godoy et al., 2011).

  • Antibacterial and Antimalarial Potential : Some 2-methylbenzothiazole based compounds have been found to be active against Mycobacterium tuberculosis and Plasmodium falciparum, suggesting their potential as anti-TB and antimalarial drugs (Huang et al., 2009).

  • Inhibition of Copper Corrosion : In addition to biomedical applications, compounds like 2-amino-5-mercaptothiadiazole have been studied for their ability to inhibit copper corrosion, particularly in environments with heat exchange conditions (Zucchi et al., 1996).

Safety and Hazards

5-Amino-2-methylbenzothiazole is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Properties

IUPAC Name

2-methyl-1,3-benzothiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWQHYMVUZYWIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0065430
Record name 5-Benzothiazolamine, 2-methyl-
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Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13382-43-9
Record name 5-Amino-2-methylbenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13382-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 5-Benzothiazolamine, 2-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Benzothiazolamine, 2-methyl-
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Record name 5-Benzothiazolamine, 2-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-1,3-benzothiazol-5-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the solubility behavior of 2-Methyl-1,3-benzothiazol-5-amine in different solvents?

A1: Research indicates that 2-Methyl-1,3-benzothiazol-5-amine exhibits varying solubility in different solvent mixtures. Specifically, its solubility in binary mixtures of ethanol and water has been extensively studied []. The solubility of this compound increases with increasing temperature and ethanol concentration in the binary mixture []. This information is crucial for developing formulations and understanding its behavior in various chemical processes.

Q2: How can the solubility data of 2-Methyl-1,3-benzothiazol-5-amine be modeled and predicted?

A2: Several thermodynamic models have been employed to correlate and predict the solubility of 2-Methyl-1,3-benzothiazol-5-amine in ethanol + water mixtures. These include the Jouyban-Acree model, the combined nearly ideal binary solvent/Redlich–Kister (CNIBS/R-K) model, the Jouyban-Acree–van’t Hoff model, the Yalkowsky model, and the modified Wilson model []. These models provide a theoretical framework for understanding the solubility behavior of this compound and can be used to optimize formulation development or predict its behavior in various applications.

Q3: Beyond its solubility profile, are there other notable applications of 2-Methyl-1,3-benzothiazol-5-amine?

A3: Research suggests potential applications for 2-Methyl-1,3-benzothiazol-5-amine as a repellent against insects and ticks []. This application highlights the potential biological activity of this compound and its potential use in pest control strategies. Additionally, 2-Methyl-1,3-benzothiazol-5-amine serves as a starting material in the synthesis of the fluorescent DNA probe DEAtC []. This application showcases the versatility of this compound as a building block for more complex molecules with valuable applications in biological research.

Q4: What are the thermodynamic properties associated with the dissolution of 2-Methyl-1,3-benzothiazol-5-amine?

A4: Thermodynamic analysis of 2-Methyl-1,3-benzothiazol-5-amine solubility data allows for the calculation of essential thermodynamic parameters. Using the van't Hoff equation, researchers have determined the apparent Gibbs free energy, enthalpy, and entropy of dissolution for this compound in ethanol + water mixtures []. These parameters offer valuable insights into the energy changes associated with the dissolution process, contributing to a deeper understanding of its behavior in solution.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.